N-(4-phenylbutyl)adamantane-1-carboxamide
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Overview
Description
N-(4-phenylbutyl)adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts distinct chemical and physical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutyl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 4-phenylbutylamine. This reaction is often catalyzed by phosphorus trichloride, 4-dimethylaminopyridine (DMAP), and triethylamine as a hydrogen chloride acceptor. The reaction is carried out in acetonitrile under reflux conditions for about 8 hours, yielding the target compound in high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutyl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-phenylbutyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-phenylbutyl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, adamantane derivatives have been shown to inhibit viral entry by targeting viral glycoproteins . The compound’s cage-like structure allows it to interact with and disrupt the function of these proteins, thereby preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug.
Rimantadine: Another antiviral drug with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness
N-(4-phenylbutyl)adamantane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its extended phenylbutyl side chain differentiates it from other adamantane derivatives, potentially offering unique interactions and applications.
Properties
IUPAC Name |
N-(4-phenylbutyl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c23-20(22-9-5-4-8-16-6-2-1-3-7-16)21-13-17-10-18(14-21)12-19(11-17)15-21/h1-3,6-7,17-19H,4-5,8-15H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMKEJRZKYFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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